molecular formula C14H15NO2S2 B2652115 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2097917-13-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide

Cat. No. B2652115
CAS RN: 2097917-13-8
M. Wt: 293.4
InChI Key: SSMKIHXILZQBQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bithiophene derivatives often involves catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The synthesis of cyclopropanecarboxamide derivatives is not well-documented in the available resources.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural elements similar to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide have been synthesized and characterized for their unique properties. For example, derivatives of cyclohexanecarboxamide have been synthesized and characterized, indicating a broad interest in cyclopropane and bithiophene derivatives for their structural and chemical properties. These compounds have applications in materials science, particularly in the development of new materials with specific optical and electronic properties (Özer et al., 2009).

Photovoltaic Applications

Research on conjugated polymers containing alternating electron-donating and electron-accepting units, including bithiophene, suggests potential applications in organic photovoltaic devices. These materials are designed to achieve high short-circuit current and efficient light-harvesting capabilities due to their desirable absorption characteristics, indicating the relevance of bithiophene derivatives in the development of solar energy materials (Zhu et al., 2007).

Chemical Sensing

Derivatives of benzamide, similar in structural complexity to the target compound, have shown promising applications in chemical sensing. Specifically, certain benzamide derivatives have been used for the colorimetric sensing of fluoride anions, demonstrating the potential of complex organic compounds in environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Advanced Material Synthesis

The synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their metal complexes highlight the utility of cyclopropane and bithiophene derivatives in creating advanced materials with potential applications in catalysis, materials science, and as ligands for metal complexes (Ozer et al., 2009).

Optical and Electronic Properties

The study of solvent polarity indicators based on bithiophene derivatives showcases the potential of these compounds in photophysical applications. Their unique optical and electronic properties make them suitable for use as sensors, in optoelectronic devices, and in studying solvent effects on photophysical properties (Taha et al., 2021).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-10(8-15-14(17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,16H,3-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMKIHXILZQBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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